Cyanine3.5 NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

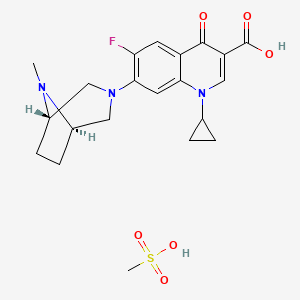

Cyanine3.5 NHS ester is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It can replace NHS esters of Cy3.5®, DyLight 594 .

Synthesis Analysis

The synthesis of Cyanine3.5 NHS ester involves the reaction of the dye with amino groups present in peptides, proteins, and oligonucleotides . The NHS ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use .Molecular Structure Analysis

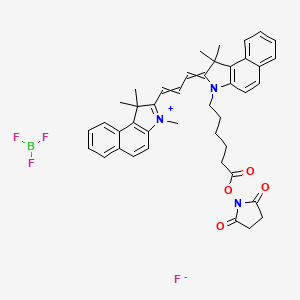

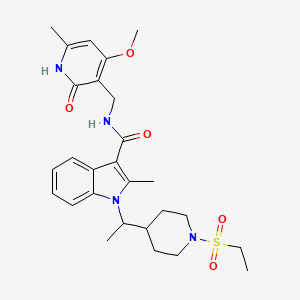

The molecular formula of Cyanine3.5 NHS ester is C42H44N3BF4O4 . It has a molecular weight of 741.62 .Chemical Reactions Analysis

Cyanine3.5 NHS ester reacts with primary amines of proteins/peptides (i.e., acylation) in the pH range 7‐9 with concentrated protein solutions . NHS esters are observed to react with cysteines, serines, tyrosines, and threonines, not just lysines .Physical And Chemical Properties Analysis

Cyanine3.5 NHS ester appears as a dark purple solid . It is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water . Its excitation/absorption maximum is at 591 nm, and it has an emission maximum at 604 nm .Applications De Recherche Scientifique

Fluorescent Labeling of Proteins

Cyanine3.5 NHS ester is commonly used for the fluorescent labeling of proteins. By reacting with the primary amines present in proteins, it allows researchers to visualize protein location and movement within cells. This application is crucial for studying protein dynamics, interactions, and functions within biological systems .

Immunohistochemistry (IHC)

In IHC, Cyanine3.5 NHS ester can be used to label antibodies that target specific antigens in tissue sections. The fluorescence provided by the dye enables the detection and localization of the antigens, facilitating the study of tissue structure, cellular components, and disease states .

Flow Cytometry

Flow cytometry is another area where Cyanine3.5 NHS ester finds its application. It is used to label antibodies or other proteins that bind to cells or cell components, allowing for the analysis of cell populations based on fluorescence intensity and providing insights into cellular health, phenotype, and function .

Nucleic Acid Labeling

Cyanine3.5 NHS ester can label oligonucleotides and nucleic acids, enabling the study of gene expression, localization of specific RNA sequences, and tracking of nucleic acid movement within cells. This application is significant for understanding genetic regulation and RNA dynamics .

Microscopy

In microscopy, Cyanine3.5 NHS ester is used to stain cells or tissue samples, enhancing contrast and detail when viewed under a fluorescence microscope. This application is essential for detailed cellular imaging, allowing for the observation of cellular structures and the distribution of labeled molecules .

Protein Conjugation for Therapeutic Applications

Cyanine3.5 NHS ester is also used in the conjugation of therapeutic molecules to proteins or antibodies, creating targeted drug delivery systems. This application is particularly relevant in the development of novel treatments and precision medicine .

Mécanisme D'action

Target of Action

Cyanine3.5 NHS ester is a reactive dye primarily used for the labeling of amino-groups in peptides, proteins, and oligonucleotides . It can replace NHS esters of Cy3.5®, DyLight 594 .

Mode of Action

The Cyanine3.5 NHS ester interacts with its targets (amino-groups in peptides, proteins, and oligonucleotides) through a process known as labeling . This interaction results in the formation of a covalent bond between the Cyanine3.5 NHS ester and the amino group, effectively tagging the target molecule with the dye .

Pharmacokinetics

Details regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyanine3It’s important to note that cyanine35 NHS ester is soluble in organic solvents (DMF, DMSO, dichloromethane), but insoluble in water . This could potentially impact its bioavailability and distribution within a biological system.

Result of Action

The primary result of Cyanine3.5 NHS ester action is the successful labeling of target molecules, allowing for their visualization under appropriate conditions . This can provide valuable insights into the location, movement, and interactions of these molecules within a biological system.

Action Environment

The efficacy and stability of Cyanine3.5 NHS ester can be influenced by various environmental factors. For instance, it should be stored at -20°C in the dark to prevent degradation . Prolonged exposure to light should be avoided . The reaction environment also plays a crucial role, as the labeling reaction requires an organic co-solvent .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQWBYBQWPADLY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44BF4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

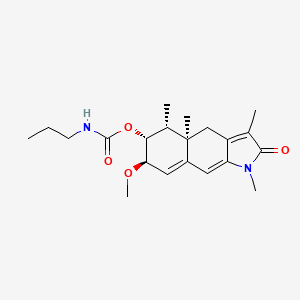

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)

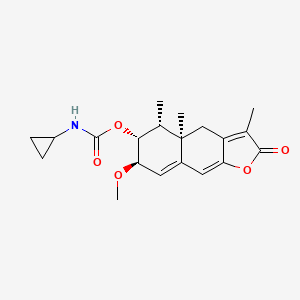

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

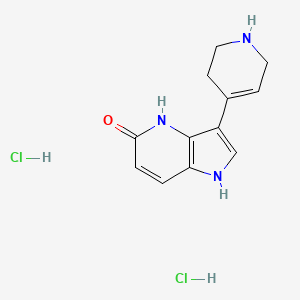

![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)